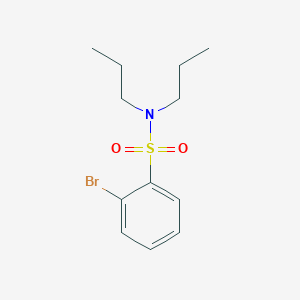

2-bromo-N,N-dipropylbenzenesulfonamide

Übersicht

Beschreibung

2-Bromo-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C12H18BrNO2S and a molecular weight of 320.25 g/mol . It is a brominated sulfonamide derivative, which is often used in various chemical reactions and research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Bromo-N,N-dipropylbenzenesulfonamide can be synthesized from 2-bromobenzenesulfonyl chloride and dipropylamine . The reaction typically involves the nucleophilic substitution of the sulfonyl chloride group by the dipropylamine, resulting in the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-N,N-dipropylbenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

In medicinal chemistry, sulfonamide derivatives are known for their antibacterial properties. 2-Bromo-N,N-dipropylbenzenesulfonamide has been investigated for its potential as an antibacterial agent. Studies indicate that modifications in the sulfonamide structure can lead to enhanced activity against various bacterial strains, making it a candidate for developing new antibiotics .

Agricultural Chemistry

The compound has shown promise in agricultural applications, particularly as a pesticide. Its structural characteristics allow it to interact effectively with biological systems, making it suitable for controlling pests such as insects and arachnids. Research has demonstrated that formulations containing sulfonamides can achieve significant pest control efficacy, highlighting their role in integrated pest management strategies .

Materials Science

In materials science, 2-bromo derivatives are often utilized as intermediates in the synthesis of functional materials. For example, the compound can be employed in the production of dyes for polyolefins. Its ability to impart color to plastics makes it valuable in industries where aesthetic properties are crucial . Additionally, its solubility properties allow it to be integrated into various polymer matrices.

Case Study 1: Antibacterial Activity

A study investigating the antibacterial efficacy of sulfonamide derivatives found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The compound was tested alongside standard antibiotics, showing comparable or superior effectiveness in certain instances, which supports its potential use as a template for new antibiotic development .

Case Study 2: Pesticidal Applications

Research conducted on the pesticidal properties of sulfonamides revealed that formulations containing this compound achieved over 90% mortality rates in target pest populations within specified timeframes. This case study underscores the compound's effectiveness and potential utility in agricultural settings where pest control is essential .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antibacterial agent | Comparable efficacy to standard antibiotics |

| Agricultural Chemistry | Pesticide formulation | Over 90% mortality in target pests |

| Materials Science | Dye for polyolefins | Effective colorant with good solubility |

Biologische Aktivität

2-Bromo-N,N-dipropylbenzenesulfonamide (CAS No. 65000-11-5) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a bromine atom and a dipropyl group attached to the benzenesulfonamide moiety, which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.

- Anti-inflammatory Effects : It may inhibit inflammatory pathways, contributing to its potential therapeutic applications.

- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several benzenesulfonamide derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against various pathogens:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.72 |

| Staphylococcus aureus | 6.63 |

| Pseudomonas aeruginosa | 6.67 |

| Salmonella typhi | 6.45 |

| Candida albicans | 6.63 |

| Aspergillus niger | 6.28 |

These results indicate that this compound possesses significant antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Activity

The anti-inflammatory properties were assessed using a carrageenan-induced rat paw edema model. The compound demonstrated notable inhibition of edema at varying time points:

| Time (h) | Inhibition (%) |

|---|---|

| 1 | 94.69 |

| 2 | 89.66 |

| 3 | 87.83 |

This suggests that the compound may effectively reduce inflammation, indicating potential therapeutic applications in treating inflammatory diseases .

The mechanism through which this compound exerts its biological effects likely involves:

- Inhibition of Enzymatic Activity : The sulfonamide group can mimic para-aminobenzoic acid (PABA), inhibiting bacterial folate synthesis.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways by interacting with specific molecular targets.

Case Studies and Research Findings

- Synthesis and Biological Evaluation : A study synthesized various benzenesulfonamides and evaluated their biological activities, revealing that compounds with similar structures to this compound exhibited promising antimicrobial and anti-inflammatory properties .

- Pharmacological Studies : Research into similar sulfonamide derivatives has indicated potential use as therapeutic agents in treating infections and inflammatory conditions, supporting further investigation into this compound as a lead compound for drug development.

Eigenschaften

IUPAC Name |

2-bromo-N,N-dipropylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO2S/c1-3-9-14(10-4-2)17(15,16)12-8-6-5-7-11(12)13/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGDQZNUMUPOEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650051 | |

| Record name | 2-Bromo-N,N-dipropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65000-11-5 | |

| Record name | 2-Bromo-N,N-dipropylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.